Cas no 6268-49-1 (Dabcyl acid)
Dabcyl acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
- 4-Dimethylaminoazobenzene-4'-carboxylic Acid
- 4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
- p-Methyl Red
- Para Methyl Red
- Dabcyl acid
- DABCYL
- Para-methyl red
- 6268-49-1
- 4-Dimethylaminoazobenzene-4 inverted exclamation mark -carboxylic Acid
- 114143-63-4
- 4-(4-Dimethylaminophenylazo)benzoic acid
- (E)-4-((4-(dimethylamino)phenyl)diazenyl)benzoic acid
- 4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid
- NSC36265
- FS-6003
- DB-299963
- DA-72535
- CHEMBL1573563
- Benzoic acid, p-[[p-(dimethylamino)phenyl]azo]-
- 4-Dimethylamino-4'-carboxylazobenzene
- Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-
- SCHEMBL93488
- 4-DIMETHYLAMINOAZOBENZENE-4?-CARBOXYLIC ACID
- DABCYL; Para-methyl red
- SR-01000106674-1
- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoic acid
- MLS001195042
- M0423
- Benzoic acid, 4-((4-(dimethylamino)phenyl)azo)-
- SY059974
- 4-(2-(4-(Dimethyliminio)cyclohexa-2,5-dien-1-ylidene)hydrazinyl)benzoate
- SMR000554599
- AKOS001482920
- NCGC00245824-01
- 4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZOIC ACID
- PD158031
- F12230
- NSC 36265
- NSC-36265
- AC7920
- 4-Carboxy-4'-(dimethylamino)azobenzene
- 4-[4-(dimethylamino)phenyl]azobenzoic acid
- azobenzene, 4-carboxy-4'-dimethylamino-
- BDBM64210
- HMS2885N11
- 201858-51-7
- 4-(4'-dimethylaminophenylazo)-benzoic acid
- cid_22650
- AKOS040744057
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
- CS-0100485
- 4-DIMETHYLAMINOAZOBENZENE-4-CARBOXYLIC ACID
- N,N-Dimethyl-p-aminobenzeneazobenzoic acid
- Benzoic acid, p-((p-(dimethylamino)phenyl)azo)-
- HY-D1045
- MFCD00058988
- 4-(4'-dimethylaminophenylazo)benzoic acid
- 4-([4-(Dimethylamino)phenyl]diazenyl)benzoic acid #
- DTXSID50862438
- Q10389868
- SR-01000106674
-
- MDL: MFCD00058988
- Inchi: 1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)/b17-16+
- InChI Key: WCKQPPQRFNHPRJ-WUKNDPDISA-N
- SMILES: OC(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)C)=O
Computed Properties
- Exact Mass: 269.11600
- Monoisotopic Mass: 269.116427
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 65.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.17
- Boiling Point: 482.6°C at 760 mmHg
- Flash Point: 245.6°C
- Refractive Index: 1.592
- PSA: 65.26000
- LogP: 3.86620
- Solubility: Not determined
Dabcyl acid Security Information
- Hazardous Material transportation number:3234
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:(BD96794)
- Risk Phrases:R36/37/38
Dabcyl acid Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Dabcyl acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D858214-5g |
4-Dimethylaminoazobenzene-4'-carboxylic Acid |
6268-49-1 | 97% | 5g |
282.00 | 2021-05-17 | |
| TRC | D493270-250mg |
4-Dimethylaminoazobenzene-4'-carboxylic Acid |
6268-49-1 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | D493270-500mg |
4-Dimethylaminoazobenzene-4'-carboxylic Acid |
6268-49-1 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | D493270-1g |
4-Dimethylaminoazobenzene-4'-carboxylic Acid |
6268-49-1 | 1g |
$ 65.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-1g |
4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |
6268-49-1 | 97% | 1g |
¥169.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-25g |
4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |
6268-49-1 | 97% | 25g |
¥1879.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-5g |
4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |
6268-49-1 | 97% | 5g |
¥449.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-10g |
4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |
6268-49-1 | 97% | 10g |
¥819.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55842-1mg |
Dabcyl acid |
6268-49-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55842-5mg |
Dabcyl acid |
6268-49-1 | 98% | 5mg |
¥0.00 | 2023-09-07 |
Dabcyl acid Suppliers
Dabcyl acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Dabcyl acid
Introduction to Dabcyl Acid (CAS No. 6268-49-1)
Dabcyl acid, chemically identified by the CAS number 6268-49-1, is a significant compound in the field of chemical and pharmaceutical research. This compound, with its unique molecular structure, has garnered considerable attention due to its versatile applications in various scientific domains. Understanding its properties, synthesis, and recent advancements in its utilization is essential for researchers and professionals engaged in biochemical and medicinal chemistry.
The molecular formula of Dabcyl acid is C16H10O4, which underscores its complex and multifaceted nature. This structure consists of a benzene ring substituted with two carboxylic acid groups and a hydroxyl group, making it a valuable intermediate in organic synthesis. The presence of these functional groups contributes to its reactivity and makes it a preferred choice for various chemical modifications.
In recent years, Dabcyl acid has been extensively studied for its potential applications in bioimaging and fluorescence quenching techniques. Its ability to act as a quencher in fluorescent probes has opened new avenues in cellular imaging and diagnostics. Researchers have leveraged its properties to develop sensitive detection methods for biomolecules, enabling more precise measurements in biological systems.
One of the most notable applications of Dabcyl acid is in the development of fluorescent probes for reactive oxygen species (ROS) detection. ROS are crucial indicators of oxidative stress in cells, and their accurate measurement is vital for understanding various pathological conditions. The high selectivity and sensitivity of Dabcyl-based probes have made them indispensable tools in studying oxidative stress-related diseases such as neurodegenerative disorders and cancer.
The synthesis of Dabcyl acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the bromination of biphenol followed by carboxylation, which introduces the necessary functional groups for its biological activity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have further refined the synthesis process, making it more efficient and scalable.
Recent studies have also explored the role of Dabcyl acid in drug development. Its structural features make it an excellent candidate for designing novel therapeutic agents. For instance, derivatives of Dabcyl acid have been investigated for their potential anti-inflammatory properties. The carboxylic acid groups can be easily modified to enhance binding affinity to target proteins, making it a versatile scaffold for drug design.
The use of computational chemistry has significantly advanced the understanding of Dabcyl acid's interactions with biological targets. Molecular docking simulations have revealed how different derivatives can be optimized for better efficacy and reduced toxicity. These computational approaches complement experimental studies, providing insights into the molecular mechanisms underlying the compound's biological activity.
In conclusion, Dabcyl acid (CAS No. 6268-49-1) is a multifunctional compound with broad applications in biochemical research and pharmaceutical development. Its unique molecular structure and reactivity make it an invaluable tool for bioimaging, ROS detection, and drug design. As research continues to uncover new applications, the significance of Dabcyl acid is expected to grow further, contributing to advancements in both academic research and industrial applications.
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